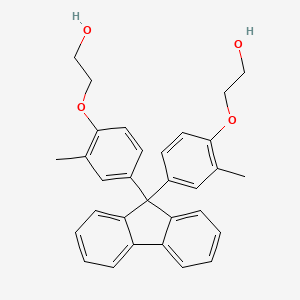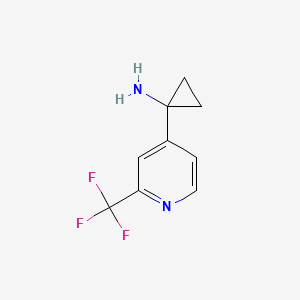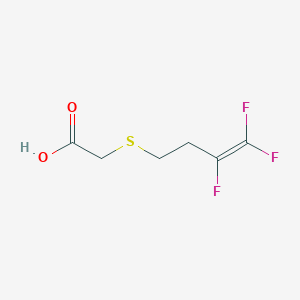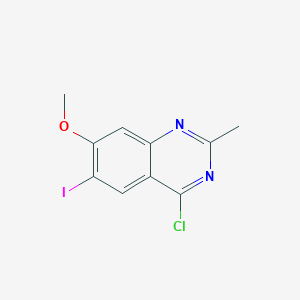
2,2'-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol: is a complex organic compound characterized by its unique structure, which includes a fluorene core and multiple phenylene and oxyethylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol typically involves multiple steps, starting with the preparation of the fluorene core, followed by the introduction of phenylene and oxyethylene groups. Common reagents used in these reactions include halogenated fluorenes, phenols, and ethylene oxide. The reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylene and oxyethylene groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorene core, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or the presence of catalysts
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones and other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of advanced polymers and copolymers, which exhibit unique mechanical and electronic properties .
Biology: While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties .
Industry: In industry, this compound is utilized in the production of high-performance materials, including coatings, adhesives, and electronic components. Its ability to form stable, high-refractive-index polymers makes it valuable in the manufacture of optical devices and displays .
Mecanismo De Acción
The mechanism by which 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol exerts its effects is primarily related to its structural features. The fluorene core provides rigidity and stability, while the phenylene and oxyethylene groups contribute to its reactivity and versatility. These structural elements enable the compound to interact with various molecular targets, such as enzymes and receptors, through mechanisms like hydrogen bonding, π-π interactions, and van der Waals forces .
Comparación Con Compuestos Similares
- 2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol
- 2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(methylene)
- 2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl))bis(oxirane)
Uniqueness: The uniqueness of 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol lies in its specific combination of structural elements, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization, making it a valuable component in the development of advanced materials .
Propiedades
Número CAS |
156326-34-0 |
|---|---|
Fórmula molecular |
C31H30O4 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
2-[4-[9-[4-(2-hydroxyethoxy)-3-methylphenyl]fluoren-9-yl]-2-methylphenoxy]ethanol |
InChI |
InChI=1S/C31H30O4/c1-21-19-23(11-13-29(21)34-17-15-32)31(24-12-14-30(22(2)20-24)35-18-16-33)27-9-5-3-7-25(27)26-8-4-6-10-28(26)31/h3-14,19-20,32-33H,15-18H2,1-2H3 |
Clave InChI |
LUXQHIIWBDDUDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OCCO)C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















